molecular formula C22H28N4O2 B11208072 N-butyl-2-(3-butyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide

N-butyl-2-(3-butyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide

Cat. No.: B11208072
M. Wt: 380.5 g/mol
InChI Key: KJCJUPGFBIYXOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-BUTYL-2-{3-BUTYL-4-OXO-7-PHENYL-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-5-YL}ACETAMIDE is a complex organic compound featuring a pyrrolo[3,2-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-BUTYL-2-{3-BUTYL-4-OXO-7-PHENYL-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-5-YL}ACETAMIDE typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials followed by cyclization and functional group modifications. For example, the condensation of DMF–DMA at the methyl group of the acetyl moiety, followed by cyclization to form the pyrrolo[3,2-d]pyrimidine core, and subsequent functionalization .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-BUTYL-2-{3-BUTYL-4-OXO-7-PHENYL-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-5-YL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized derivative, while reduction could produce a more reduced form of the compound.

Scientific Research Applications

N-BUTYL-2-{3-BUTYL-4-OXO-7-PHENYL-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-5-YL}ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-BUTYL-2-{3-BUTYL-4-OXO-7-PHENYL-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-5-YL}ACETAMIDE involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolo[3,2-d]pyrimidine derivatives with varying substituents. Examples include:

Uniqueness

N-BUTYL-2-{3-BUTYL-4-OXO-7-PHENYL-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-5-YL}ACETAMIDE is unique due to its specific substituents, which confer distinct chemical and biological properties. These unique features make it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H28N4O2

Molecular Weight

380.5 g/mol

IUPAC Name

N-butyl-2-(3-butyl-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-5-yl)acetamide

InChI

InChI=1S/C22H28N4O2/c1-3-5-12-23-19(27)15-26-14-18(17-10-8-7-9-11-17)20-21(26)22(28)25(16-24-20)13-6-4-2/h7-11,14,16H,3-6,12-13,15H2,1-2H3,(H,23,27)

InChI Key

KJCJUPGFBIYXOM-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)CN1C=C(C2=C1C(=O)N(C=N2)CCCC)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.